4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZAMIDE
Overview
Description
4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinyl group, a sulfonyl group, and a benzamide moiety. It has been studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the phthalazinyl and benzamide precursors, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include pyridine, sulfonyl chlorides, and various amines. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinyl and benzamide derivatives, such as:
- 4-methyl-3-{[(pyridin-2-ylmethyl)amino]sulfonyl}phenyl derivatives
- Phthalazin-1-yl derivatives
- Benzamide derivatives
Uniqueness
What sets 4-{[4-(4-METHYL-3-{[(2-PYRIDYLMETHYL)AMINO]SULFONYL}PHENYL)-1-PHTHALAZINYL]AMINO}BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines .
Properties
IUPAC Name |
4-[[4-[4-methyl-3-(pyridin-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O3S/c1-18-9-10-20(16-25(18)38(36,37)31-17-22-6-4-5-15-30-22)26-23-7-2-3-8-24(23)28(34-33-26)32-21-13-11-19(12-14-21)27(29)35/h2-16,31H,17H2,1H3,(H2,29,35)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOTUIDQWUWOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N)S(=O)(=O)NCC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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